Pimethixene maleate
Overview
Description
Pimethixene maleate is an antihistamine and antiserotonergic compound, primarily used as an antimigraine agent. It is a highly potent antagonist of several receptors, including 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, histamine H1, dopamine D2 and D4.4, as well as muscarinic M1 and M2 receptors . This compound is also known for its bronchodilator properties and has been used in the treatment of hyperactivity, anxiety, sleep disorders, and allergies .
Mechanism of Action
Target of Action
Pimethixene maleate is a highly potent antagonist of several receptors, including 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, histamine H1, dopamine D2 and D4.4 as well as muscarinic M1 and M2 receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of mood and cognition.
Mode of Action
As an antagonist, this compound binds to its target receptors and blocks their activation . This prevents the normal response that would occur upon receptor activation, thereby modulating the physiological processes controlled by these receptors.
Biochemical Pathways
For instance, by blocking 5-HT (serotonin) receptors, it may affect serotonin signaling pathways, which are involved in mood regulation and other neurological functions .
Pharmacokinetics
It is known that the compound is administered orally , suggesting that it is absorbed through the gastrointestinal tract
Result of Action
This compound’s antagonistic action on its target receptors results in a variety of molecular and cellular effects. For instance, it has been reported to have antihistamine and anticholinergic properties, and it can act as a bronchodilator . It was also developed to treat hyperactivity, anxiety, sleep disorders, and allergy .
Biochemical Analysis
Biochemical Properties
Pimethixene maleate interacts with various enzymes, proteins, and other biomolecules. It has a high affinity for serotonin 5-HT2A and 2B, histamine H1, and muscarinic acetylcholine M2 receptors . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a potent antagonist of several receptors, thereby exerting its effects at the molecular level .
Metabolic Pathways
This compound is involved in the Pimethixene H1-antihistamine action pathway . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Pimethixene maleate can be synthesized through various synthetic routes. One common method involves the reaction of 1-methyl-4-piperidone with thioxanthene-9-carbaldehyde in the presence of a reducing agent to form the intermediate 1-methyl-4-(thioxanthen-9-ylidene)piperidine. This intermediate is then reacted with maleic acid to form the maleate salt . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Pimethixene maleate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the thioxanthene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the carbonyl group in the piperidine ring.
Substitution: Various substitution reactions can occur at the aromatic rings or the piperidine nitrogen.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pimethixene maleate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is used in studies investigating the role of histamine and serotonin receptors in various biological processes.
Medicine: This compound is studied for its potential therapeutic effects in treating migraines, allergies, and hyperactivity disorders
Industry: It is used in the development of new antihistamine and antiserotonergic drugs.
Comparison with Similar Compounds
Pimethixene maleate is unique due to its multi-target antagonism, which makes it effective in treating a variety of conditions. Similar compounds include:
Chlorpheniramine: Another antihistamine with similar H1 receptor antagonism but lacks the broad receptor antagonism of this compound.
Cyproheptadine: An antihistamine and antiserotonergic agent, but with different receptor affinity profiles.
Promethazine: An antihistamine with sedative properties, but with a different chemical structure and receptor profile
This compound stands out due to its high potency and broad receptor antagonism, making it a versatile compound in both research and therapeutic applications .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-methyl-4-thioxanthen-9-ylidenepiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NS.C4H4O4/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPANUAHQWFDVAG-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045863 | |
Record name | Pimethixene maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13187-06-9, 314-03-4 | |
Record name | Piperidine, 1-methyl-4-(9H-thioxanthen-9-ylidene)-, (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13187-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pimethixene maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013187069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIMETHIXENE MALEATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757828 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pimethixene maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-(9H-thioxanthen-9-ylidene)piperidinium hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIMETHIXENE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U22U244M9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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